![molecular formula C10H17ClN2O B3077878 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1049713-06-5](/img/structure/B3077878.png)
2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride
説明
“2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1049713-06-5 . It has a molecular weight of 216.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H16N2O.ClH/c1-2-9(8-13)12-7-10-5-3-4-6-11-10;/h3-6,9,12-13H,2,7-8H2,1H3;1H . This indicates that the compound consists of a pyridine ring attached to a butanol chain via a methylene (CH2) and an amino (NH) group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 216.71 .科学的研究の応用
Protection of Hydroxyl and Amino Functionalities
A study by Ramesh, Bhat, and Chandrasekaran (2005) explores the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities of amino alcohols, with a focus on increasing the reactivity towards propargyl carbonates. This approach offers a new strategy for simultaneous protection of amine and alcohol groups in a compound, potentially applicable to 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Bioactive Compounds
Fujita et al. (1995) demonstrated the simplification of 2-substituted 2-amino-1,3-propanediol, generated by modification of ISP-I (myriocin), to produce compounds with immunosuppressive activity. This research suggests a potential pathway for synthesizing bioactive derivatives of this compound (Fujita et al., 1995).
CO2 Solubility Analysis in Tertiary Amine Solvents
Liu, Chan, Tontiwachwuthikul, and Idem (2019) investigated the CO2 equilibrium solubility of novel tertiary amines, including derivatives similar to this compound. This study has implications for understanding the solubility characteristics of such compounds in different solvents (Liu et al., 2019).
Formation of Complexes with Nickel(II)
Segl′a, Mikloš, Jamnický, and Šima (1999) researched the condensation of pyridine derivatives with amino alcohols like 2-amino-1-butanol in the presence of Ni(II) salts. This suggests potential applications in forming stable complexes involving this compound (Segl′a et al., 1999).
Enantioselective Transport in Chiral Membranes
Bryjak, Kozłowski, Wieczorek, and Kafarski (1993) utilized chiral alcohols for enantioselective transport of amino acid hydrochloride, which could be relevant for exploring similar applications with this compound (Bryjak et al., 1993).
特性
IUPAC Name |
2-(pyridin-2-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-9(8-13)12-7-10-5-3-4-6-11-10;/h3-6,9,12-13H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABMYCDBPTMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



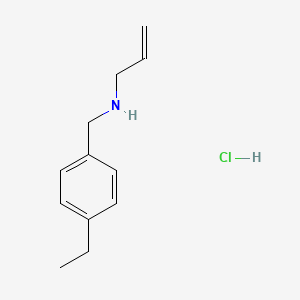
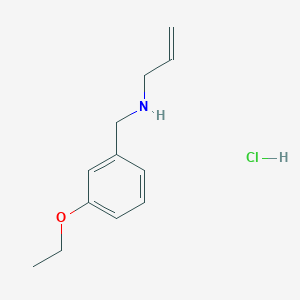
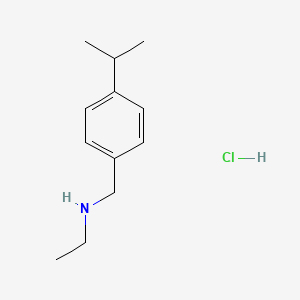
amine hydrochloride](/img/structure/B3077828.png)
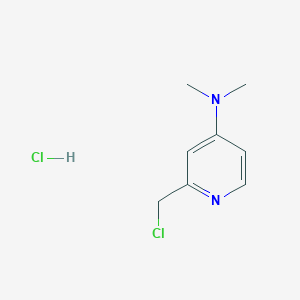

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
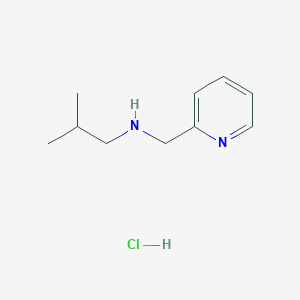
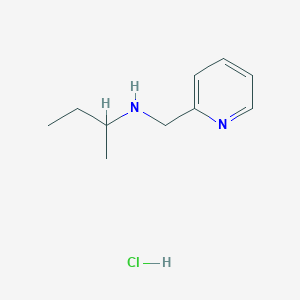
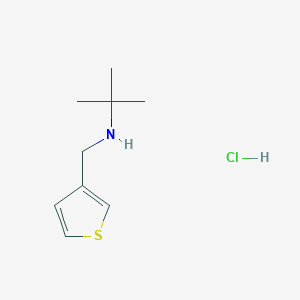
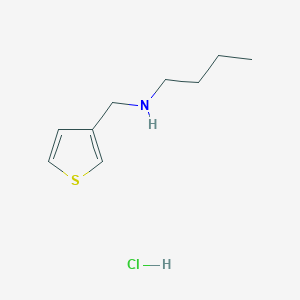

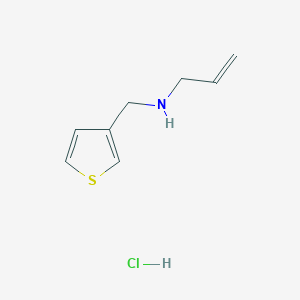
![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)